molecular formula C28H29N5OS B14253219 N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea CAS No. 365429-93-2

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea

Cat. No.: B14253219
CAS No.: 365429-93-2
M. Wt: 483.6 g/mol
InChI Key: OSLTXXZLQUGMOU-UHFFFAOYSA-N
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Description

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N’-phenylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N’-phenylurea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and phenylurea groups. Common reagents used in these reactions include cyclohexylamine, 3-methylbenzaldehyde, and various thionating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Uniqueness

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N’-phenylurea stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

365429-93-2

Molecular Formula

C28H29N5OS

Molecular Weight

483.6 g/mol

IUPAC Name

1-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C28H29N5OS/c1-19-9-8-10-20(17-19)25-26(21-15-16-29-24(18-21)30-22-11-4-2-5-12-22)35-28(32-25)33-27(34)31-23-13-6-3-7-14-23/h3,6-10,13-18,22H,2,4-5,11-12H2,1H3,(H,29,30)(H2,31,32,33,34)

InChI Key

OSLTXXZLQUGMOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3)C4=CC(=NC=C4)NC5CCCCC5

Origin of Product

United States

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